3-{[4-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Description
3-{[4-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a piperidine ring substituted with an ethoxycarbonyl group at the 4-position. The compound’s structure integrates a cyclopropane moiety, known for its inherent ring strain, which often enhances reactivity and biological activity in medicinal and agrochemical contexts.
Key structural features include:
- Cyclopropane core: The 2,2-dimethylcyclopropane group contributes to steric hindrance and metabolic stability.
- Piperidine linker: A six-membered nitrogen-containing ring with an ethoxycarbonyl substituent at the 4-position, influencing electronic and steric properties.
Properties
IUPAC Name |
3-(4-ethoxycarbonylpiperidine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-4-21-14(20)9-5-7-16(8-6-9)12(17)10-11(13(18)19)15(10,2)3/h9-11H,4-8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZHAKOCRWDNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2C(C2(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[4-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is a synthetic organic compound with the molecular formula and a molecular weight of approximately 297.35 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The synthesis of this compound typically involves several steps, including the formation of a piperazine derivative and cyclopropanation. The key reactions include:
- Formation of the Piperazine Derivative : Reaction of piperazine with ethyl chloroformate.
- Cyclopropanation : Introduction of the cyclopropane ring using diazo compounds.
- Coupling Reaction : Formation of an amide bond between the cyclopropane derivative and the piperazine derivative.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N O₅ |
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | 3-(4-ethoxycarbonylpiperidine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
| CAS Number | 1142215-11-9 |
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The compound is believed to modulate the activity of specific enzymes and receptors through its structural conformation, allowing it to fit into active sites or binding pockets.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies have indicated that related compounds exhibit cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, a derivative showed IC(50) values of 146 ± 2 μM for MCF-7 cells and 132 ± 2 μM for MDA-MB-231 cells, suggesting significant potential as an anticancer agent .
- Topoisomerase Inhibition : Some studies have explored the inhibitory effects on topoisomerase II, a crucial enzyme involved in DNA replication and repair. The compound's ability to decrease viable cell counts in cancerous cells highlights its therapeutic potential .
- Bioactivity Profiling : A recent study on similar compounds demonstrated antioxidant, antibacterial, and anticancer properties. The bioactive compounds were evaluated for their efficacy against various bacterial strains and cancer cell lines, showing promising results that could be extrapolated to derivatives like this compound .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against breast cancer cells (IC(50) values around 130 μM) |
| Enzyme Inhibition | Potential topoisomerase II inhibitor |
| Antioxidant | Exhibited strong antioxidant activity in related studies |
Comparison with Similar Compounds
Key Observations :
- Piperidine vs.
- Substituent Position : The 4-ethoxycarbonyl group on piperidine (target) vs. 3-ethoxycarbonyl (CAS 1186647-30-2) may alter steric interactions and binding affinity in biological systems due to spatial orientation differences .
- Agrochemical Relevance: Cyclanilide, a cyclopropanecarboxylic acid derivative with a dichlorophenyl group, is used as a plant growth regulator.
Research Findings and Implications
- Synthetic Accessibility : Piperidine-based analogs (e.g., CAS 1186647-30-2) are typically synthesized via carbodiimide-mediated coupling of cyclopropanecarboxylic acids with substituted piperidines, suggesting a feasible route for the target compound .
- Stability and Reactivity : The cyclopropane ring’s strain may increase susceptibility to ring-opening reactions under acidic or oxidative conditions, a trait shared with cyclanilide and related agrochemicals .
- Piperidine derivatives, however, may exhibit better membrane permeability in drug design contexts.
Q & A
Basic Research Questions
Synthetic Pathways and Optimization What are the established synthetic routes for 3-{[4-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid, and how can reaction yields be improved? Methodological Answer: The synthesis involves three critical steps: (1) cyclopropane ring formation, (2) piperidine derivatization, and (3) final coupling. Cyclopropane formation typically employs dimethyl sulfonium ylides under basic conditions (-10°C, dichloromethane) . Piperidine derivatization uses ethoxycarbonyl protection, achieved via carbodiimide-mediated coupling (EDC/HOBt in DMF) . Yield optimization requires strict temperature control during ylide generation (≤-10°C) and anhydrous solvents to prevent hydrolysis. Post-synthetic purification via flash chromatography (ethyl acetate/hexane gradients) improves purity, with yields averaging 30–50% based on analogous routes .
Analytical Characterization Which analytical techniques are essential for confirming the structure and purity of this compound? Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR (cyclopropane protons at δ 1.2–1.5 ppm; piperidine carbonyl at δ 170–175 ppm), IR (C=O stretches at ~1700 cm⁻¹), and HRMS (exact mass ±5 ppm). Purity assessment requires HPLC-UV (C18 column, acetonitrile/water gradient) and titration (carboxylic acid quantification via 0.1M NaOH) . Validation follows USP guidelines: system suitability testing with reference standards ensures resolution factors >2.0 for impurities .
Stability and Storage What are the recommended storage conditions to prevent degradation? Methodological Answer: Degradation occurs via ethoxycarbonyl hydrolysis (pH-sensitive) and cyclopropane ring strain. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in airtight containers with desiccants (silica gel) at -20°C . Forced degradation under acidic (0.1N HCl) or oxidative (3% H₂O₂) conditions identifies hydrolysis products, monitored via HPLC-MS .
Advanced Research Questions
Stereochemical Control How can enantiomeric purity be ensured during piperidine-cyclopropane conjugation? Methodological Answer: Chiral auxiliaries or asymmetric catalysis enforce stereochemistry. Starting with (S)-1,3-dimethyl-4-piperidone ensures defined stereochemistry at the 4-position . Evans’ oxazolidinone auxiliaries or Sharpless epoxidation intermediates achieve >95% enantiomeric excess during cyclopropane coupling. Chiral HPLC (Chiralpak AD-H column, heptane/ethanol/isopropylamine) confirms ee .
Impurity Profiling What advanced techniques resolve co-eluting impurities in this compound? Methodological Answer: Major impurities include epimers (piperidine carbonyl junction) and hydrolyzed ethoxycarbonyl derivatives. Chromolith® monolithic silica HPLC (isocratic acetonitrile:phosphate buffer pH 3.0, 65:35) resolves epimers with resolution >1.5 . LC-MS/MS quantifies trace impurities (<0.1%) using ICH Q3A thresholds .
Computational Modeling How can in silico methods predict pharmacological properties? Methodological Answer: DFT calculations (B3LYP/6-31G*) model cyclopropane ring strain (~27 kcal/mol) and reactive sites. Molecular docking (AutoDock Vina) against μ-opioid receptors (PDB ID 4DKL) predicts bioactivity due to structural similarity to alvimopan precursors . ADMET predictions (QikProp) indicate moderate BBB penetration (logBB = -0.5) and CYP3A4 inhibition risks (IC50 ~15 µM), guiding in vitro assay design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
